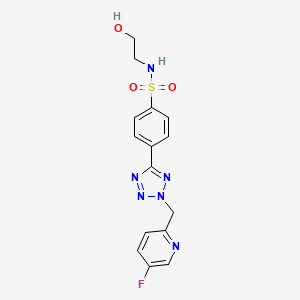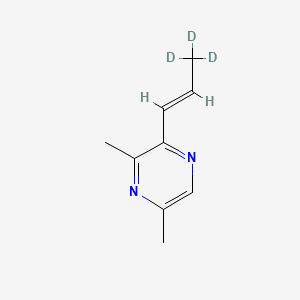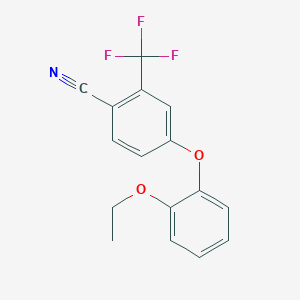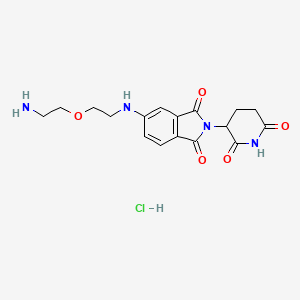
Thalidomide-5-NH-PEG1-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is a compound based on Thalidomide, designed as a cereblon ligand. It is used to recruit CRBN proteins and can be connected to target protein ligands through a linker to form PROTAC (Proteolysis Targeting Chimera) molecules . This compound has significant applications in scientific research, particularly in the field of targeted protein degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG (polyethylene glycol) linker and an amine group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling reactions. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in a solid form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
科学的研究の応用
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in targeting specific proteins for degradation.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
The mechanism of action of Thalidomide-5-NH-PEG1-NH2 (hydrochloride) involves its role as a cereblon ligand. It recruits CRBN proteins and facilitates the formation of PROTAC molecules by linking to target protein ligands. This process leads to the targeted degradation of specific proteins, thereby modulating various cellular pathways and functions .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, used as a reference for modifications.
Lenalidomide: Another cereblon ligand with similar applications.
Pomalidomide: A derivative with enhanced potency and specificity
Uniqueness
Thalidomide-5-NH-PEG1-NH2 (hydrochloride) is unique due to its PEG linker and amine group, which enhance its solubility and stability. This modification allows for more efficient recruitment of CRBN proteins and formation of PROTAC molecules, making it a valuable tool in targeted protein degradation research .
特性
分子式 |
C17H21ClN4O5 |
|---|---|
分子量 |
396.8 g/mol |
IUPAC名 |
5-[2-(2-aminoethoxy)ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C17H20N4O5.ClH/c18-5-7-26-8-6-19-10-1-2-11-12(9-10)17(25)21(16(11)24)13-3-4-14(22)20-15(13)23;/h1-2,9,13,19H,3-8,18H2,(H,20,22,23);1H |
InChIキー |
AGZWZDIZEAGYOM-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




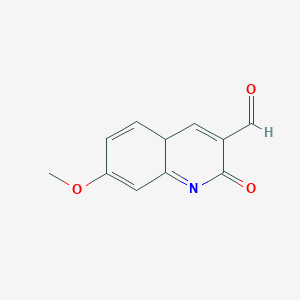
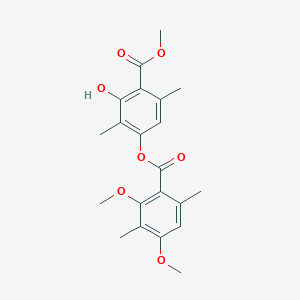
![8-(1-bicyclo[2.2.1]heptanyl)-3-(3-fluoropropyl)-1-propyl-7H-purine-2,6-dione](/img/structure/B12369378.png)

![tert-butyl N-[(2S)-1-[(2S,4R)-2-(4,5-dihydro-[1]benzoxepino[4,5-d][1,3]thiazol-8-ylmethylcarbamoyl)-4-hydroxypyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12369383.png)
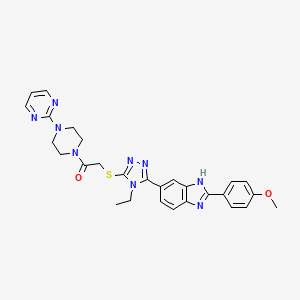
![(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoic acid](/img/structure/B12369393.png)
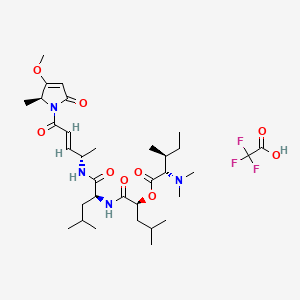
![N-cyclohexyl-N-(2-phenylethyl)-4-[4-(trifluoromethoxy)phenyl]triazole-1-carboxamide](/img/structure/B12369402.png)
